molecular formula C8H9BrClN B13904188 3-Bromo-4-chloro-2,5-dimethylaniline

3-Bromo-4-chloro-2,5-dimethylaniline

Cat. No.: B13904188
M. Wt: 234.52 g/mol
InChI Key: DVZFPSYXLSYAFK-UHFFFAOYSA-N
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Description

3-Bromo-4-chloro-2,5-dimethylaniline: is an organic compound with the molecular formula C8H9BrClN and a molecular weight of 234.52 g/mol . This compound is a derivative of aniline, featuring bromine, chlorine, and methyl substituents on the benzene ring. It is used in various chemical synthesis processes and has applications in scientific research.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as hydrogen gas with a palladium catalyst or sodium borohydride for reduction reactions.

    Halogenating Agents: Bromine and chlorine for halogenation reactions.

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Bromo-4-chloro-2,5-dimethylaniline involves its interaction with various molecular targets and pathways. As an aniline derivative, it can participate in electrophilic aromatic substitution reactions, where the electron-donating and withdrawing groups on the benzene ring influence the reactivity and orientation of the reactions . The presence of bromine and chlorine atoms can also affect the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Properties

Molecular Formula

C8H9BrClN

Molecular Weight

234.52 g/mol

IUPAC Name

3-bromo-4-chloro-2,5-dimethylaniline

InChI

InChI=1S/C8H9BrClN/c1-4-3-6(11)5(2)7(9)8(4)10/h3H,11H2,1-2H3

InChI Key

DVZFPSYXLSYAFK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1Cl)Br)C)N

Origin of Product

United States

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